molecular formula C23H24N2O5S B2966452 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 946353-76-0

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2966452
CAS No.: 946353-76-0
M. Wt: 440.51
InChI Key: NTKVCAYTSLZNFV-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a dimethyl-oxo-dihydropyridinyl moiety, and an ethoxyphenylacetamide group

Preparation Methods

The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydropyridinyl core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the ethoxyphenylacetamide group: This can be done through acylation reactions using ethoxyphenyl acetic acid derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The unique structural features of the compound may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide include:

    2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.

    2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-30-19-12-10-18(11-13-19)24-21(26)15-25-17(3)14-16(2)22(23(25)27)31(28,29)20-8-6-5-7-9-20/h5-14H,4,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKVCAYTSLZNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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